molecular formula C19H27ClO5 B016397 Diethyl-6-(4-chlorophenoxy) hexylmalonate CAS No. 82258-39-7

Diethyl-6-(4-chlorophenoxy) hexylmalonate

Cat. No.: B016397
CAS No.: 82258-39-7
M. Wt: 370.9 g/mol
InChI Key: KLEJRMKADGWXMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-6-(4-chlorophenoxy) hexylmalonate involves the reaction of 4-chlorophenol with diethyl malonate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of diethyl malonate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl-6-(4-chlorophenoxy) hexylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Diethyl-6-(4-chlorophenoxy) hexylmalonate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl-6-(4-chlorophenoxy) hexylmalonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-6-(4-chlorophenoxy) hexylmalonate is unique due to its specific structure, which combines the properties of diethyl malonate, 4-chlorophenol, and hexylmalonate. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .

Properties

IUPAC Name

diethyl 2-[6-(4-chlorophenoxy)hexyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO5/c1-3-23-18(21)17(19(22)24-4-2)9-7-5-6-8-14-25-16-12-10-15(20)11-13-16/h10-13,17H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJRMKADGWXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393334
Record name DIETHYL-6-(4-CHLOROPHENOXY) HEXYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82258-39-7
Record name DIETHYL-6-(4-CHLOROPHENOXY) HEXYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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